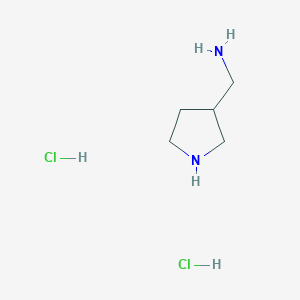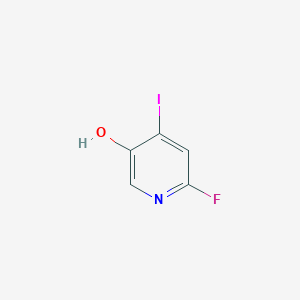
4-(oxiran-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-(oxiran-2-yl)pyridine” is a chemical compound with the molecular formula C7H7NO . It has a molecular weight of 121.14 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H7NO/c1-2-4-8-6(3-1)7-5-9-7/h1-4,7H,5H2 . This code provides a standard way to encode the compound’s molecular structure. Unfortunately, a detailed molecular structure analysis is not available in the retrieved resources.Physical And Chemical Properties Analysis
“this compound” is a liquid . Its molecular weight is 121.14 . Unfortunately, other physical and chemical properties such as boiling point, melting point, and density are not available in the retrieved resources .科学研究应用
4-(Oxiran-2-yl)pyridine is widely used in scientific research, particularly in the fields of organic synthesis, materials science, and pharmaceuticals. It has been used as a starting material in the synthesis of a variety of compounds, including heterocyclic compounds, polymers, and drugs. It is also used as a reagent in the synthesis of peptides and peptidomimetics. Furthermore, it has been used in the synthesis of biologically active compounds, such as inhibitors of enzymes and receptors, and as a building block in the synthesis of fluorescent probes.
作用机制
The mechanism of action of 4-(oxiran-2-yl)pyridine is not well understood. However, it is believed to act as a nucleophile in chemical reactions, reacting with electrophilic compounds to form covalent bonds. Additionally, it is believed to act as a catalyst in certain reactions, speeding up the reaction rate.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed to be non-toxic and non-irritating to the skin, eyes, and mucous membranes. It is also believed to have low bioavailability, meaning it is not readily absorbed by the body.
实验室实验的优点和局限性
4-(Oxiran-2-yl)pyridine has several advantages and limitations for use in laboratory experiments. The main advantage is its versatility, as it can be used as a starting material in a variety of synthetic reactions. Additionally, it is a relatively inexpensive and readily available compound. However, it is also highly reactive and can be difficult to handle in the laboratory. Furthermore, it is not very soluble in common solvents, making it difficult to use in solution-based reactions.
未来方向
There are several potential future directions for the use of 4-(oxiran-2-yl)pyridine. One potential area of research is the use of this compound as a building block in the synthesis of novel compounds, such as peptides, peptidomimetics, and fluorescent probes. Additionally, it could be used as a starting material for the synthesis of new drugs and materials. Finally, it could be used in the development of new catalysts for organic synthesis.
合成方法
4-(Oxiran-2-yl)pyridine can be synthesized using a variety of methods, including condensation reactions, nucleophilic substitution reactions, and oxidation reactions. The most common method is a condensation reaction of an aldehyde or ketone with a pyridine derivative, such as 4-chloropyridine or 4-nitropyridine. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and is typically carried out at a temperature of around 100-150°C. The product is then isolated and purified by recrystallization.
属性
| { "Design of the Synthesis Pathway": "The synthesis of 4-(oxiran-2-yl)pyridine can be achieved through a two-step process involving the reaction of pyridine with epichlorohydrin followed by ring-opening of the resulting epoxide with sodium hydroxide.", "Starting Materials": [ "Pyridine", "Epichlorohydrin", "Sodium hydroxide", "Water", "Organic solvent (e.g. dichloromethane)" ], "Reaction": [ "Step 1: Pyridine is reacted with epichlorohydrin in the presence of a base catalyst (e.g. sodium hydroxide) and an organic solvent (e.g. dichloromethane) to form 4-(chloromethyl)pyridine.", "Step 2: The resulting 4-(chloromethyl)pyridine is then treated with sodium hydroxide in water to open the epoxide ring and form 4-(oxiran-2-yl)pyridine." ] } | |
CAS 编号 |
34064-35-2 |
分子式 |
C7H7NO |
分子量 |
121.1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




